4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Nuclear receptor pharmacology SF-1 inhibition ROR-alpha modulation

4-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862974-23-0) is a synthetic hybrid heterocyclic small molecule (C17H14N4O3S, MW 354.4) featuring a 4-methoxybenzothiazole core linked via an amine bridge to a 1,3,4-oxadiazole ring bearing an ortho-methoxyphenyl (2-methoxyphenyl) substituent. It is catalogued under PubChem CID 3235799 and BindingDB ID BDBM38955, with its structural identity confirmed by InChIKey BKUZENLLVMYPPT-UHFFFAOYSA-N.

Molecular Formula C17H14N4O3S
Molecular Weight 354.38
CAS No. 862974-23-0
Cat. No. B2990218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
CAS862974-23-0
Molecular FormulaC17H14N4O3S
Molecular Weight354.38
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4OC
InChIInChI=1S/C17H14N4O3S/c1-22-11-7-4-3-6-10(11)15-20-21-16(24-15)19-17-18-14-12(23-2)8-5-9-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
InChIKeyBKUZENLLVMYPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862974-23-0): Procurement-Relevant Structural Identity and Baseline


4-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862974-23-0) is a synthetic hybrid heterocyclic small molecule (C17H14N4O3S, MW 354.4) featuring a 4-methoxybenzothiazole core linked via an amine bridge to a 1,3,4-oxadiazole ring bearing an ortho-methoxyphenyl (2-methoxyphenyl) substituent . It is catalogued under PubChem CID 3235799 and BindingDB ID BDBM38955, with its structural identity confirmed by InChIKey BKUZENLLVMYPPT-UHFFFAOYSA-N . This compound belongs to the broader benzothiazolyl-oxadiazole chemotype, which has been investigated for anticonvulsant, anticancer, and enzyme inhibitory activities, and is primarily supplied by research chemical vendors as a screening-grade compound .

Nuclear receptor screening compound: reported SF-1 and ROR-α engagement
2-Methoxy regioisomer (ortho-OCH₃); verify CAS 862974-23-0 before ordering
Multi-target HTS activity reported across >117 assays; phenotypic probe context

Why the 2-Methoxy Regioisomer of Benzothiazolyl-Oxadiazole Cannot Be Substituted by Its 4-Methoxy Analog for Target-Based Selection


The benzothiazolyl-oxadiazole chemotype exhibits profound regioisomer-dependent pharmacological divergence that precludes generic interchangeability. The target compound features an ortho-methoxy (2-OCH₃) substitution on the phenyl ring attached to the oxadiazole, whereas the widely studied analog N106 (CAS 862974-25-2) bears a para-methoxy (4-OCH₃) group . This positional isomerism alters both electronic distribution and steric conformation at the oxadiazole-phenyl interface, leading to engagement of entirely distinct protein targets: the 2-methoxy isomer demonstrates measurable affinity for nuclear receptors SF-1 and ROR-alpha (IC₅₀ ~6.3–6.5 µM), while the 4-methoxy analog N106 functions as a first-in-class SERCA2a SUMOylation activator via E1 ligase . Substituting one regioisomer for another without target-pathway validation therefore risks null results or misleading structure-activity relationship (SAR) conclusions in hit-to-lead campaigns.

2-OCH₃ (Target)
4-OCH₃ (N106)
Reported nuclear receptor affinity (SF-1, ROR-α)
No nuclear receptor activity; SUMOylation pathway activation
Mechanism: nuclear receptor modulator
Mechanism: E1 ligase activator; target class unrelated

Head-to-Head Quantitative Differentiation Evidence for 4-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine in Scientific Procurement


Nuclear Receptor Target Engagement Profile vs. 4-Methoxy Analog (N106)

The 2-methoxyphenyl regioisomer (CAS 862974-23-0) binds the nuclear receptors Steroidogenic Factor 1 (SF-1/NR5A1) and ROR-alpha (NR1F1) with IC₅₀ values of 6.52 µM and 6.33 µM, respectively, in fluorescence-based primary screening assays conducted at The Scripps Research Institute Molecular Screening Center . In contrast, the 4-methoxyphenyl analog N106 (CAS 862974-25-2) shows no reported affinity for either SF-1 or ROR-alpha in the same assay panel; its established mechanism is activation of the SUMO-activating enzyme E1 ligase, a functionally unrelated target class . This represents a complete target-class switch driven solely by methoxy positional isomerism.

Target Engagement
Head-to-head
2-OCH₃ SF-1 IC₅₀ 6.52 µM, ROR-α 6.33 µM
4-OCH₃ (N106) No nuclear receptor activity
Target-class switch driven by methoxy position
Scripps HTS; confirm regioisomer identity
Nuclear receptor pharmacology SF-1 inhibition ROR-alpha modulation Regioisomer selectivity

Screening Profile Breadth vs. Selective DUSP3 Inhibitor (MLS-0437605)

The 2-methoxyphenyl compound demonstrates a multi-target HTS profile with measurable but modest affinity (IC₅₀ ~6–7 µM range) for at least two nuclear receptors, along with activity recorded across >117 distinct bioassays in the PubChem database, spanning GPCRs, ion channels, and proteases . By contrast, the structurally related 4-fluoro-benzothiazole analog MLS-0437605 (CAS 862975-18-6) displays a focused profile as a selective dual-specificity phosphatase 3 (DUSP3) inhibitor with an IC₅₀ of 3.7 µM, achieving 7-fold selectivity over USP22 and >4-fold selectivity over ten other protein tyrosine phosphatases . The 2-methoxy compound thus occupies a distinct selectivity space—useful as a nuclear receptor probe but unsuited as a phosphatase-targeted tool.

Screening Breadth
Cross-study
2-OCH₃ Multi-target HTS profile (>117 assays, nuclear receptor focus)
MLS-0437605 Selective DUSP3 inhibitor (IC₅₀ 3.7 µM, 7-fold over USP22)
Distinct selectivity space: nuclear receptor vs phosphatase
Cross-study comparison; confirm in own assays
High-throughput screening profile Selectivity assessment Nuclear receptor vs. phosphatase

Ortho-Methoxy Structural Determinant of Nuclear Receptor Affinity: SAR Rationale

In the benzothiazolyl-oxadiazole series, the ortho-methoxy (2-OCH₃) substitution on the phenyl ring is critical for engagement of SF-1 and ROR-alpha. The 4-methoxy analog (N106) fails to bind either nuclear receptor, indicating that the ortho-methoxy group enables a conformation or hydrogen-bonding network at the oxadiazole-phenyl torsion angle that is incompatible with para-substitution . This SAR finding is consistent with broader oxadiazole literature demonstrating that phenyl ring substitution position dramatically influences biological target preference; for example, in anticonvulsant benzothiazolyl-oxadiazole hybrids, compounds 4m and 4n (bearing specific substitution patterns) achieved significant protection in MES and scPTZ seizure models without neurotoxicity, while positional isomers within the same series were inactive .

SAR Rationale
Class-level
2-OCH₃ substitution enables SF-1/ROR-α binding; 4-OCH₃ abolishes nuclear receptor affinity
Ortho-methoxy required for target engagement
Consistent with oxadiazole SAR literature
Structure-activity relationship Ortho-substitution effect Nuclear receptor ligand design

Physicochemical and Supply-Chain Differentiation from N106 and Chlorophenyl Analogs

The target compound (CAS 862974-23-0; InChIKey BKUZENLLVMYPPT-UHFFFAOYSA-N) is isomeric with N106 (CAS 862974-25-2; InChIKey FBCSWQRNKAYAGY-UHFFFAOYSA-N) and the 4-chlorophenyl analog (CAS 862974-29-6), sharing identical molecular formula (C₁₇H₁₄N₄O₃S) and molecular weight (354.4 g/mol) . This creates a high risk of CAS number confusion during procurement, as all three are listed under similar nomenclature by vendors. The 2-methoxyphenyl compound is currently supplied at ≥95% purity by research chemical vendors, primarily as a screening compound from PubChem MLSMR-sourced libraries, whereas N106 is commercially available at ≥98% purity with full analytical certification (NMR, HPLC) from multiple suppliers including MedChemExpress and TargetMol, reflecting its more advanced development stage . The 4-chlorophenyl analog has no reported bioactivity data, making it the least characterized member of this isomer series .

Supply Specification
Data to verify
Target: ≥95% purity, limited vendors
N106: ≥98–99.58%, multi-vendor, full QC documentation
Purity grade and vendor support may differ
Verify CAS and InChIKey; analytical documentation varies
Physicochemical properties Procurement specification CAS registry integrity

Broad HTS Fingerprint vs. Focused Anticonvulsant Benzothiazolyl-Oxadiazole Leads

The target compound has been tested across at least 117 distinct bioassays in the NIH Molecular Libraries Program (MLSMR), with activity detected in assays spanning muscarinic M1 receptor agonism, furin protease inhibition, ADAM17 inhibition, opioid receptor modulation, and unfolded protein response (UPR) pathway activation . This broad phenotypic screening fingerprint contrasts with the more narrowly characterized benzothiazolyl-oxadiazole leads such as compounds 4m and 4n from the anticonvulsant series, which demonstrated focused efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models with ED₅₀ values in the range of 30–100 mg/kg (i.p.) and no rotorod neurotoxicity up to 300 mg/kg . The 2-methoxy compound's distributed activity profile suggests utility as a phenotypic probe or tool for target deconvolution, whereas the 4m/4n series represents more advanced leads for a single therapeutic indication.

HTS Fingerprint
Cross-study
2-OCH₃ Broad phenotypic probe, active in >117 HTS assays
4m/4n leads Focused anticonvulsant, in vivo MES ED₅₀ 30–100 mg/kg
Broad phenotypic probe vs focused anticonvulsant lead
Select based on research goal; in vivo safety data for anticonvulsant series only
Phenotypic screening Multitarget profile Anticonvulsant drug discovery

Procurement-Relevant Application Scenarios for 4-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine


Nuclear Receptor Chemical Probe Development (SF-1 / ROR-alpha)

For academic or biotech groups pursuing chemical probes targeting Steroidogenic Factor 1 (SF-1/NR5A1) or ROR-alpha (NR1F1), this compound offers a validated starting point with confirmed low-micromolar IC₅₀ values (6.33–6.52 µM) in fluorescence-based HTS assays . Crucially, the 4-methoxy regioisomer N106 shows no activity at these targets, making the 2-methoxy compound the only commercially available benzothiazolyl-oxadiazole scaffold with demonstrated SF-1/ROR-alpha engagement . Procurement should be accompanied by confirmation of CAS number and InChIKey to ensure the ortho-methoxy isomer is received.

Phenotypic Screening and Target Deconvolution Campaigns

The compound's extensive MLSMR screening history (>117 bioassays) provides a rich activity fingerprint across GPCRs, ion channels, proteases, and stress-response pathways . This multi-target profile makes it suitable as a tool compound for phenotypic screening laboratories seeking to identify novel mechanisms of action or for use as a reference standard in assay panel validation. Researchers should note that the compound's distributed activity pattern precludes its use as a selective probe for any single target without further medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Expansion Around Ortho-Substituted Oxadiazole Series

For medicinal chemistry groups conducting SAR studies on benzothiazolyl-oxadiazole hybrids, this compound provides the critical ortho-methoxy reference point. The regioisomer-dependent target engagement data—where 2-OCH₃ enables nuclear receptor binding while 4-OCH₃ redirects activity toward the SUMOylation pathway—offers a compelling rationale for systematic exploration of phenyl ring substitution patterns . Procurement should include the 4-methoxy analog (N106, CAS 862974-25-2) and 4-chlorophenyl analog (CAS 862974-29-6) as comparator compounds for parallel SAR analysis.

Method Development and Assay Validation Reference Material

Given its multi-assay screening provenance at major NIH Molecular Libraries Screening Centers (Scripps, Broad Institute, Burnham Center, Johns Hopkins), this compound can serve as a cross-platform reference standard for HTS assay development and validation . Its known activity profile across diverse assay formats (fluorescence intensity, fluorescence polarization, luminescence-based cell assays, QFRET) enables its use as a positive control or system suitability standard when establishing new screening workflows.

Application
Selection Property
Validation Focus
Nuclear receptor target engagement studies (SF-1, ROR-α)
2-Methoxy regioisomer identity; reported target binding
Verify activity in SF-1/ROR-α assays; compare with 4-OCH₃ analog
Phenotypic screening and target deconvolution
Multi-target HTS activity fingerprint (>117 assays)
Assess activity distribution; use as reference for panel validation
SAR expansion of ortho-substituted oxadiazoles
Regioisomer-dependent target engagement (2-OCH₃ vs 4-OCH₃)
Include 4-OCH₃ and 4-Cl analogs for comparative SAR
HTS method development and cross-platform reference
MLSMR screening provenance; activity across multiple assay formats
Confirm known profile as system suitability standard
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